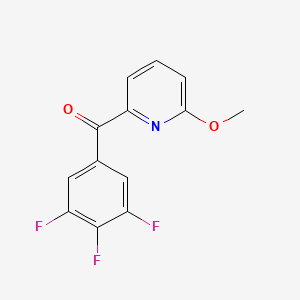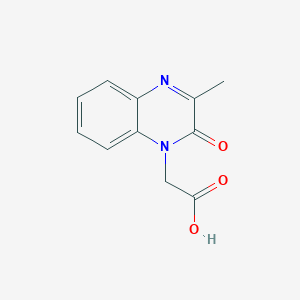
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Übersicht
Beschreibung
“(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is also known by other names such as 1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, and 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid .
Synthesis Analysis
The synthesis of “(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” and its derivatives has been reported in several studies . For instance, one study synthesized a series of N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide compounds . Another study reported the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives .Molecular Structure Analysis
The InChI code for “(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” is 1S/C11H10N2O3/c1-7-11(16)13(6-10(14)15)9-5-3-2-4-8(9)12-7/h2-5,12H,1,6H2,(H,14,15) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives have been utilized in the synthesis of various compounds with potential therapeutic applications. These derivatives exhibit a range of biological activities:
Non-Steroidal Anti-inflammatory and Analgesic Agents:
- Compounds synthesized from ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates demonstrated promising in vivo anti-inflammatory and analgesic activity. The synthesis process involves several steps, including condensation, cyclisation, and reaction with different alkyl halides. Characterization of the compounds was done using IR, NMR, and mass spectral data, with selected compounds showing notable activity (Wagle, Adhikari, & Kumari, 2008).
Aldose Reductase Inhibitors for Diabetes Complications:
- A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase (AR), a target for diabetes complications treatment. Most derivatives were potent and selective, with IC50 values ranging from low nanomolar to micromolar levels (Wu et al., 2013).
Antibacterial and Antifungal Agents:
- Compounds synthesized from 2-(3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetamides demonstrated in vitro antibacterial activity against various pathogenic strains and antifungal activity against several fungi. The synthesis process involved condensation with phenacyl bromide and dichloroacetone, followed by treatment with secondary amines. The compounds were characterized by IR, NMR, and mass spectral analyses, and some exhibited promising antimicrobial activity (Wagle, Adhikari, & Kumari, 2008).
Anticonvulsant Agents:
- A series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides were designed and synthesized, with their structures confirmed by elemental analysis and spectral data. Biological screening revealed that some compounds showed high anticonvulsant activities in experimental mice (Ibrahim et al., 2013).
Structure–Activity Relationship Studies:
- The molecule's crystal structure was analyzed, revealing how intermolecular interactions, particularly hydrogen bonds, contribute to its overall structure and potentially its biological activity. This analysis sheds light on the dynamics and charge distribution within the molecule, important factors in its biological interactions (Missioui et al., 2018).
Zukünftige Richtungen
The future directions for research on “(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” could include further exploration of its biological activities and potential applications. For example, given the reported biological activities of quinoxaline derivatives , this compound could be investigated for potential use in the development of new pharmaceuticals or agrochemicals. Additionally, further studies could explore the compound’s physical and chemical properties, its reactivity under various conditions, and its safety profile.
Eigenschaften
IUPAC Name |
2-(3-methyl-2-oxoquinoxalin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(16)13(6-10(14)15)9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMDEPZGAWWZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



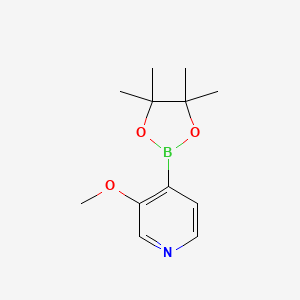
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)
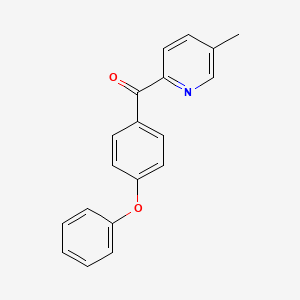
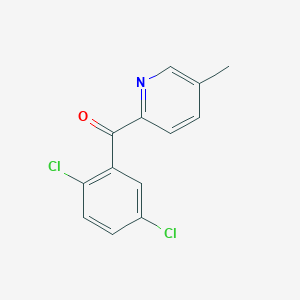
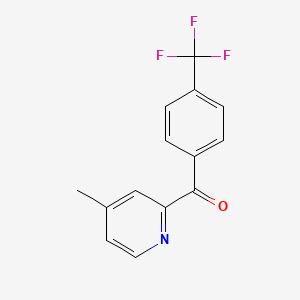
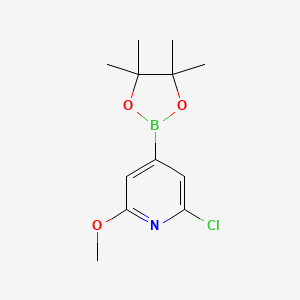
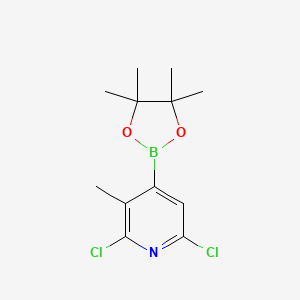
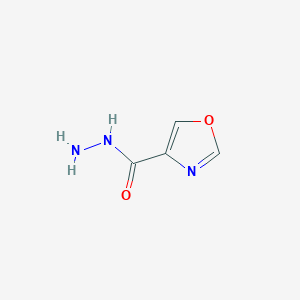
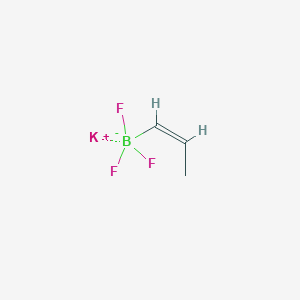
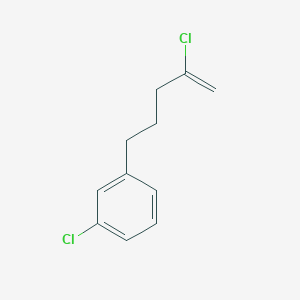
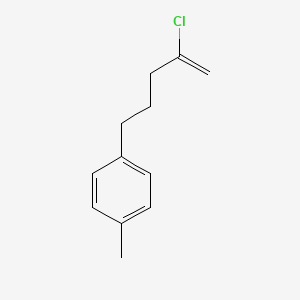
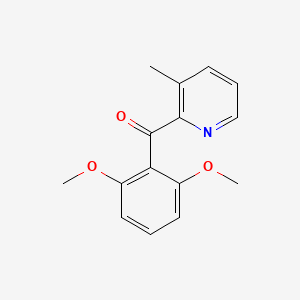
![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)
